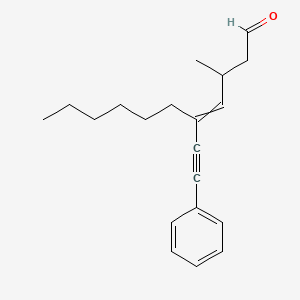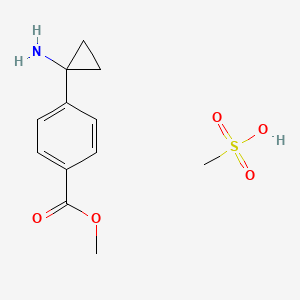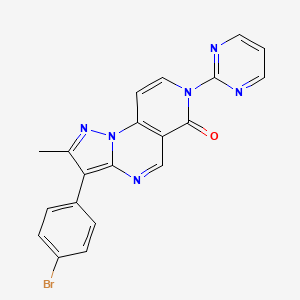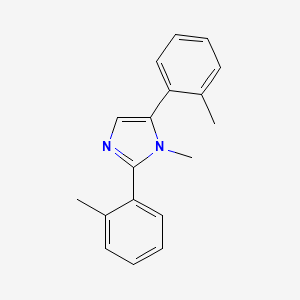
1-Methyl-2,5-bis(2-methylphenyl)-1H-imidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methyl-2,5-bis(2-methylphenyl)-1H-imidazole is a chemical compound belonging to the imidazole family Imidazoles are heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of a five-membered ring
Preparation Methods
The synthesis of 1-Methyl-2,5-bis(2-methylphenyl)-1H-imidazole typically involves the condensation of appropriate precursors under specific reaction conditions. One common method involves the reaction of 2-methylbenzaldehyde with methylamine and glyoxal in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate Schiff base, which cyclizes to form the imidazole ring. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, to maximize yield and purity.
Chemical Reactions Analysis
1-Methyl-2,5-bis(2-methylphenyl)-1H-imidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding imidazole N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced imidazole derivatives.
Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions. Common reagents include halogens, alkylating agents, and nucleophiles like amines or thiols. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-Methyl-2,5-bis(2-methylphenyl)-1H-imidazole has found applications in various scientific research fields:
Chemistry: It is used as a ligand in coordination chemistry, forming complexes with transition metals for catalysis and material science applications.
Biology: The compound has been studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs targeting specific molecular pathways.
Industry: The compound is used in the synthesis of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 1-Methyl-2,5-bis(2-methylphenyl)-1H-imidazole involves its interaction with specific molecular targets. In biological systems, it may bind to enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
1-Methyl-2,5-bis(2-methylphenyl)-1H-imidazole can be compared with other imidazole derivatives, such as:
1-Methyl-2,4-bis(2-methylphenyl)-1H-imidazole: Similar structure but different substitution pattern, leading to variations in reactivity and applications.
1-Methyl-2,5-bis(4-methylphenyl)-1H-imidazole: Substitution at different positions on the phenyl rings, affecting its chemical and biological properties.
1-Methyl-2,5-bis(2-chlorophenyl)-1H-imidazole:
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and physical properties, making it valuable for various applications.
Properties
CAS No. |
920983-01-3 |
|---|---|
Molecular Formula |
C18H18N2 |
Molecular Weight |
262.3 g/mol |
IUPAC Name |
1-methyl-2,5-bis(2-methylphenyl)imidazole |
InChI |
InChI=1S/C18H18N2/c1-13-8-4-6-10-15(13)17-12-19-18(20(17)3)16-11-7-5-9-14(16)2/h4-12H,1-3H3 |
InChI Key |
AFIGDTTWWOTQHR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C2=CN=C(N2C)C3=CC=CC=C3C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


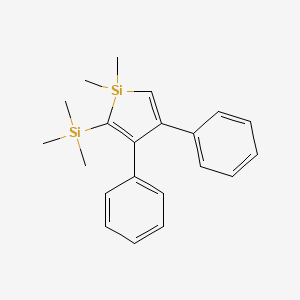
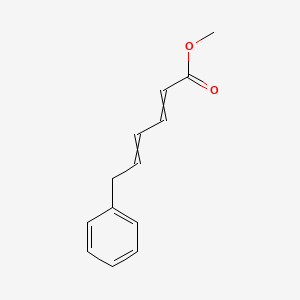
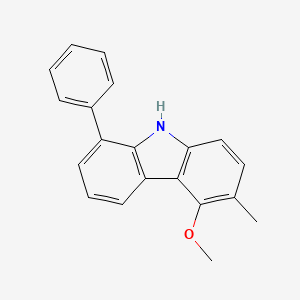
![(10R,11S,15R,16S)-13-(4-acetylphenyl)-16-(3-nitrobenzoyl)-1,13-diazatetracyclo[8.6.0.02,7.011,15]hexadeca-2,4,6,8-tetraene-12,14-dione](/img/structure/B12622974.png)

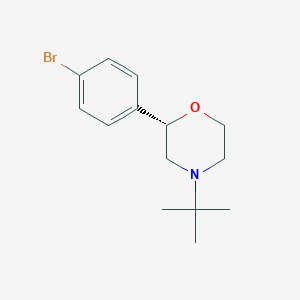
![5-Bromo-2-[2-(pyridin-3-yl)ethyl]-2,3-dihydro-1H-isoindol-1-one](/img/structure/B12622994.png)

![4-Quinolinamine,7-chloro-N-[(3-chlorophenyl)[4-(1-pyrrolidinylmethyl)phenyl]methyl]-](/img/structure/B12622996.png)
![4-[2-(4-Bromo-2-methylphenyl)hydrazinylidene]cyclohexa-2,5-dien-1-one](/img/structure/B12622998.png)
